3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine

SDHI fungicide enzyme inhibition structure-activity relationship

This 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine is the essential building block for SDHI fungicide discovery. Unlike regioisomeric or trifluoromethyl analogs, the precise 1-methyl-3-difluoromethyl-5-amine substitution pattern optimizes lipophilicity and hydrogen-bonding capability for potent SDH enzyme binding. The free amine handle streamlines high-throughput derivatization into amides, ureas, and carboxamides—enabling rapid SAR library synthesis. Procure this key intermediate to accelerate lead optimization against fungal pathogens (e.g., S. sclerotiorum, V. mali) and bacterial targets such as Xanthomonas spp.

Molecular Formula C5H7F2N3
Molecular Weight 147.129
CAS No. 1245806-69-2
Cat. No. B2673476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine
CAS1245806-69-2
Molecular FormulaC5H7F2N3
Molecular Weight147.129
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)F)N
InChIInChI=1S/C5H7F2N3/c1-10-4(8)2-3(9-10)5(6)7/h2,5H,8H2,1H3
InChIKeyCHPBALMNOJRUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine (CAS 1245806-69-2): The Core Pyrazole-Amine Building Block for Advanced Agrochemical SDHI Fungicide Design


3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine (CAS 1245806-69-2) is a key heterocyclic intermediate and pharmacophore precursor characterized by a 1-methyl-5-aminopyrazole ring bearing a 3-difluoromethyl substituent. This difluoromethyl group is critical for enhancing metabolic stability and lipophilicity [1], while the amine provides a versatile handle for derivatization into amides, ureas, and other functional groups. It is primarily utilized as a core building block in the rational design of novel succinate dehydrogenase inhibitor (SDHI) fungicides, where the difluoromethyl-pyrazole-amine motif is essential for target enzyme binding [2].

Why 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine (CAS 1245806-69-2) Cannot Be Directly Substituted with Other Pyrazole or Amine Analogs


Direct substitution of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine with structurally similar pyrazole-amine or carboxamide analogs is not chemically or biologically equivalent. The precise 1-methyl-3-difluoromethyl-5-amine regioisomerism is critical; substitution at other positions (e.g., 1,5-dimethyl, 4-amine) or replacement of the difluoromethyl group with trifluoromethyl alters electron density, lipophilicity, and hydrogen-bonding capacity, directly impacting binding affinity to the succinate dehydrogenase (SDH) enzyme's ubiquinone-binding site [1]. Furthermore, using a pre-formed pyrazole-4-carboxylic acid or a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride as an alternative intermediate requires different synthetic routes and can introduce impurities or limit derivatization options compared to the amine handle, which is essential for generating urea and carboxamide libraries with optimized fungicidal spectra [2].

Quantitative Performance of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine Derivatives vs. Established Fungicides and Analogs


SDH Enzyme Inhibition: 20-Fold Greater Potency of β-Ketonitrile Derivative vs. Fluxapyroxad

A β-ketonitrile derivative synthesized from the 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine scaffold (compound A14) demonstrated a 20-fold increase in SDH enzyme inhibition compared to the commercial SDHI fungicide fluxapyroxad. This highlights the scaffold's potential for generating highly potent leads. [1]

SDHI fungicide enzyme inhibition structure-activity relationship

Antifungal Activity of Urea Derivative: 90.5% Growth Suppression of Sclerotinia sclerotiorum

A urea derivative prepared from the core amine, specifically 1-(3-(difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl)urea, exhibited high efficacy against Sclerotinia sclerotiorum, achieving 90.5% growth suppression at a concentration of 100 ppm. This establishes a quantitative benchmark for derivative activity. [1]

antifungal screening Sclerotinia sclerotiorum urea derivatives

Antibacterial Activity: 2-Methoxyphenyl Pyrazole-4-Carboxylate Exhibits Superior Efficacy vs. Thiodiazole Copper

Derivatization of the related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to 2-methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate yielded superior antibacterial effects against Xanthomonas oryzae pv. oryzicola (Xoo) and Xanthomonas axonopodis pv. citri (Xac) compared to the commercial standard thiodiazole copper. [1]

antibacterial screening Xanthomonas pyrazole carboxylate

Antifungal Activity of Disulfide Derivative vs. Allicin and Tebuconazole

A derivative of the 1-methyl-1H-pyrazol-5-amine core, compound 7f, displayed potent in vitro antifungal activity against Valsa mali with an EC50 of 0.64 mg/L, which is approximately 40-fold more potent than the natural product allicin (EC50 = 26.0 mg/L), though less active than the commercial triazole tebuconazole (EC50 = 0.33 mg/L). In vivo experiments confirmed 7f's efficacy at 100 mg/L was similar to tebuconazole. [1]

antifungal activity Valsa mali disulfide derivatives

Optimal Scientific and Industrial Use Cases for 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine (CAS 1245806-69-2)


Rational Design and Synthesis of Novel SDHI Fungicide Libraries

Procurement of this compound is essential for medicinal and agrochemical chemistry groups focused on generating novel succinate dehydrogenase inhibitor (SDHI) leads. The amine handle allows for high-throughput derivatization into amide or urea libraries. As shown by Zhou et al., the β-ketonitrile derivative A14 achieved a 20-fold improvement in SDH inhibition over fluxapyroxad, demonstrating the scaffold's potential to deliver potent, patentable candidates for crop protection [1].

Exploration of Novel Antibacterial Agents for Crop Protection

This building block is valuable for programs targeting bacterial plant pathogens. The reported superior performance of a 2-methoxyphenyl pyrazole-4-carboxylate derivative against Xanthomonas spp. compared to the standard thiodiazole copper highlights its utility in developing next-generation antibacterial treatments for diseases like citrus canker and rice leaf streak [1].

Benchmarking and Structure-Activity Relationship (SAR) Studies in Antifungal Research

Researchers can use this compound to create derivatives for systematic SAR studies against key fungal pathogens. The established 90.5% growth suppression of S. sclerotiorum by a urea derivative at 100 ppm provides a quantitative benchmark for comparing new analogs [1]. Similarly, the activity profile of disulfide derivatives against V. mali (EC50 = 0.64 mg/L) allows for direct potency comparisons within a defined chemical series, guiding lead optimization efforts [2].

Technical Documentation Hub

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